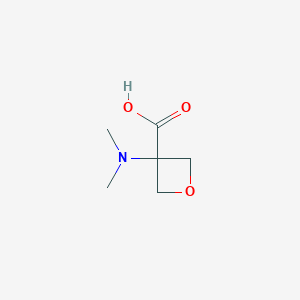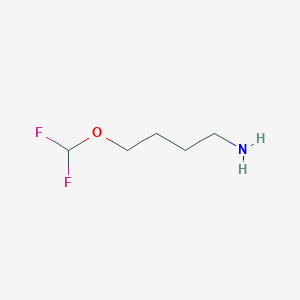
3-(Dimethylamino)oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)oxetane-3-carboxylic acid is a derivative of oxetane . Oxetanes are four-membered ring compounds containing one oxygen and three carbon atoms . They are stable, highly reactive, and have a high ring strain, making them valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of oxetanes often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be enhanced by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetanes can be further manipulated to access a range of oxetane derivatives . For example, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered oxetane ring with a carboxylic acid and a dimethylamino group attached . The molecular weight is 117.10 g/mol .Chemical Reactions Analysis
Oxetanes can undergo various chemical reactions. For instance, they can be formed through the opening of an epoxide ring with a ylide . They can also undergo bromination or epoxidation . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .Mécanisme D'action
The exact mechanism of action of 3-(Dimethylamino)oxetane-3-carboxylic acid is not yet fully understood. However, it is believed to act as a modulator of several biochemical pathways. This compound has been shown to interact with enzymes and other proteins, which can lead to changes in their activity. It is also believed to act as a ligand for several receptors, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on cells and tissues. For example, it has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in certain types of cells. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)oxetane-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of experiments. It is also relatively stable, which allows for long-term storage without degradation. However, this compound can be toxic in high concentrations and should be handled with caution.
Orientations Futures
Due to its unique properties, there are a number of potential future directions for 3-(Dimethylamino)oxetane-3-carboxylic acid research. These include further studies into its mechanism of action and its effects on cellular processes. Additionally, this compound could be used to develop new drugs or treatments for various diseases. Finally, further research into its biochemical and physiological effects could lead to new insights into the regulation of cellular processes.
Méthodes De Synthèse
3-(Dimethylamino)oxetane-3-carboxylic acid is most commonly synthesized through a reaction between dimethylamine and oxalyl chloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to avoid oxidation and hydrolysis of the reactants. The reaction must be monitored carefully to ensure that the desired product is obtained. Once the reaction is complete, the product is purified by chromatography or recrystallization.
Applications De Recherche Scientifique
3-(Dimethylamino)oxetane-3-carboxylic acid has a wide range of scientific research applications. It is often used as a starting material in the synthesis of pharmaceuticals and other compounds. It is also used to study the properties of proteins and other biomolecules, as well as the effects of various drugs on cellular processes. This compound can also be used to study the effects of hormones and other signaling molecules on cell growth and differentiation.
Propriétés
IUPAC Name |
3-(dimethylamino)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7(2)6(5(8)9)3-10-4-6/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVQJNOUUGBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)



![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)




![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)

